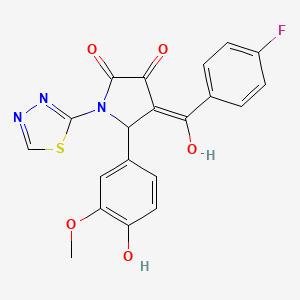
2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . For instance, a key intermediate in the preparation of zolazepam, a similar compound, is prepared via chlorination of a precursor which was prepared by acylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and pyrazole groups, along with the halogen atoms. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The pyrazole group could potentially engage in reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with these functional groups are solid at room temperature and have moderate to high solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds structurally related to the query have shown promising anticancer activities. For example, novel fluoro substituted benzo[b]pyrans have been synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancers. These compounds exhibited anticancer activity at low concentrations, showcasing the potential for the development of new therapeutic agents targeting cancer cells (Hammam et al., 2005).
Antipsychotic Potential
Another study identified compounds with a structure incorporating elements similar to the query compound, which exhibited an antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic therapy (Wise et al., 1987).
Peripheral Benzodiazepine Receptor Imaging
Fluorinated pyrazolo[1,5-a]pyrimidines have been synthesized for the study of the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These compounds have high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), indicating their potential for imaging in neurodegenerative disorders (Fookes et al., 2008).
Antimicrobial Activity
Research into pyrazole-based heterocycles, including those with chloro and fluoro substituents, has demonstrated antimicrobial activity. This includes work on novel pyrazole and isoxazole derivatives that showed significant reduction in viral plaques of Herpes simplex type-1 (HSV-1), highlighting their potential as antiviral agents (Dawood et al., 2011).
Synthetic Methodologies
The development of synthetic methodologies for fluorinated pyrazoles provides insights into the versatile applications of these compounds in medicinal chemistry. A strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, demonstrating the importance of fluorinated compounds as building blocks in drug discovery (Surmont et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O/c1-9-8-10(2)19(18-9)7-6-17-14(20)13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXJSYWENOLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2920073.png)
![N-(3-ethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2920074.png)
![3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B2920075.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B2920077.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide](/img/structure/B2920079.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2920081.png)
![2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide](/img/structure/B2920082.png)

![2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2920086.png)


